molecular formula C20H16ClN5O2 B2911429 2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891118-36-8

2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B2911429
CAS No.: 891118-36-8
M. Wt: 393.83
InChI Key: OPBIYRZJOHJPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group and a phenylacetamide moiety bearing a 4-chlorophenoxy group. However, structurally related analogs (e.g., C1632 and derivatives) have demonstrated activity against cancer stem cells (CSCs) and epigenetic targets like LIN28/let-7 . The 4-chlorophenoxy substituent may influence lipophilicity and target binding compared to methyl or other aryl groups in similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-23-24-19-10-9-18(25-26(13)19)14-3-2-4-16(11-14)22-20(27)12-28-17-7-5-15(21)6-8-17/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBIYRZJOHJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate leaving group on the triazolopyridazine core.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenoxy moiety .

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of 2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide with analogs reported in the evidence:

Compound Name Key Structural Features Target/Mechanism Biological Activity References
This compound 4-Chlorophenoxy group, acetamide linkage, methyl-triazolopyridazine core Not explicitly reported; hypothesized to modulate LIN28/let-7 or PD-L1 pathways No direct data; inferred activity based on structural analogs N/A
C1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl group instead of 4-chlorophenoxy, identical triazolopyridazine core LIN28/let-7 interaction blocker Reduces tumorsphere formation, induces CSC differentiation; downregulates PD-L1
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 4-Chlorophenyl group, sulfanyl linkage, acetamide tail Not reported Structural similarity suggests potential kinase or epigenetic modulation
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide 4-Chlorophenyl and 2-fluorophenyl groups, thioacetamide linkage Not reported Hypothesized to influence RNA-binding proteins or extracellular vesicle signaling
Enamine Z1220635364 (N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) Indole-ethylamine substituent, methyl-triazolopyridazine core BRD4 bromodomain inhibitor Anticancer activity via epigenetic regulation

Key Observations:

Structural Influence on Target Specificity: The 4-chlorophenoxy group in the target compound may enhance binding to hydrophobic pockets in proteins compared to the methyl group in C1632. This modification could improve selectivity for CSC-related pathways like LIN28/let-7 or immune checkpoints like PD-L1 .

Pharmacological Activity: C1632 is the most studied analog, with proven efficacy in reducing tumorsphere formation (IC₅₀ ~5 µM in CSC models) and rescuing let-7 miRNA function .

Synthesis and Availability: C1632 is commercially available (CAS 108825-65-6, Maybridge/Tocris Bioscience), while the target compound may require custom synthesis . The 4-chlorophenoxy group in the target compound could be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for sulfanyl analogs .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C19H16ClN5O2
  • Molecular Weight : 413.88 g/mol
  • CAS Number : 852698-05-6

The structural characteristics of this compound suggest it belongs to the class of triazole derivatives, which are known for diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that triazole derivatives exhibited potent activity against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
This compoundHCT-116TBD
Similar Triazole DerivativeT47D27.3

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazole compounds. It has been reported that certain derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cell wall synthesis or interference with nucleic acid synthesis in bacteria .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Triazole derivatives often inhibit enzymes critical for tumor growth and survival.
  • Apoptosis Induction : Compounds in this class can trigger programmed cell death in cancerous cells.

Case Studies and Research Findings

  • Cytotoxicity Testing : A study conducted on various triazole derivatives demonstrated the cytotoxic potential against multiple cancer cell lines. The findings suggested that modifications in the triazole ring could enhance biological activity .
  • Pharmacokinetics : Research into the pharmacokinetic properties of related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.